tert-butyl N-(2-hydroxy-3-phenylpropyl)carbamate
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Overview
Description
tert-butyl N-(2-hydroxy-3-phenylpropyl)carbamate is an organic compound with the molecular formula C14H21NO3. It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) linked to a tert-butyl group, a hydroxy group, and a phenylpropyl group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-butyl N-(2-hydroxy-3-phenylpropyl)carbamate can be synthesized through several methods. One common approach involves the reaction of tert-butyl chloroformate with 2-hydroxy-3-phenylpropylamine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Industrial Production Methods
In industrial settings, the production of tert-butyl 2-hydroxy-3-phenylpropylcarbamate may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The starting materials, tert-butyl chloroformate and 2-hydroxy-3-phenylpropylamine, are readily available and can be sourced from commercial suppliers .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-(2-hydroxy-3-phenylpropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of substituted carbamates or ethers.
Scientific Research Applications
tert-butyl N-(2-hydroxy-3-phenylpropyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of tert-butyl 2-hydroxy-3-phenylpropylcarbamate involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The hydroxy and carbamate groups play crucial roles in these interactions, forming hydrogen bonds and other non-covalent interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-(3-hydroxy-2-phenylpropyl)carbamate
- Tert-butyl N-(2,3-dihydroxypropyl)carbamate
- Tert-butyl 2-(1-hydroxyethyl)phenylcarbamate
Uniqueness
tert-butyl N-(2-hydroxy-3-phenylpropyl)carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, stability, and interaction profiles with biological targets .
Properties
CAS No. |
162541-45-9 |
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Molecular Formula |
C14H21NO3 |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
tert-butyl N-(2-hydroxy-3-phenylpropyl)carbamate |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-10-12(16)9-11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17) |
InChI Key |
XFVAFZNANFHLFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1)O |
Origin of Product |
United States |
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